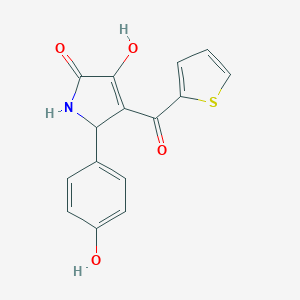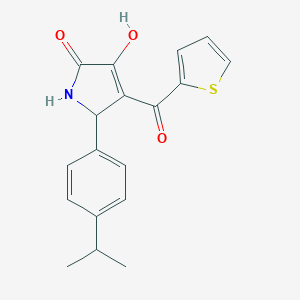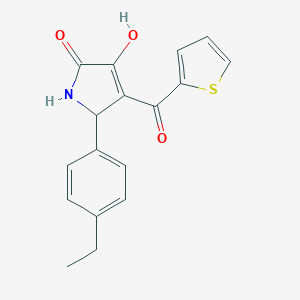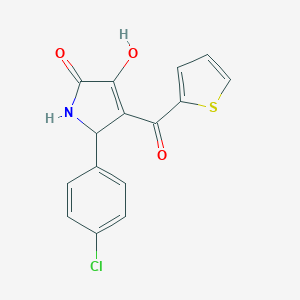![molecular formula C15H15N5O3 B282394 Methyl 6-acetyl-7-(4-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282394.png)
Methyl 6-acetyl-7-(4-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-acetyl-7-(4-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a tetraazolopyrimidine derivative that possesses unique properties that make it a promising candidate for use in various biological and medicinal applications.
Mecanismo De Acción
The mechanism of action of Methyl 6-acetyl-7-(4-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with specific targets in the body, such as enzymes and receptors.
Biochemical and physiological effects:
Methyl 6-acetyl-7-(4-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate has been shown to exhibit various biochemical and physiological effects. This compound has been found to possess anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been shown to possess antioxidant and anticancer activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 6-acetyl-7-(4-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate possesses several advantages for use in lab experiments. This compound is relatively easy to synthesize and has shown promising results in various assays. However, one limitation of this compound is its low solubility in water, which can make it challenging to work with in some experimental settings.
Direcciones Futuras
There are several future directions for research on Methyl 6-acetyl-7-(4-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate. One potential area of research is the development of novel derivatives of this compound with improved properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to explore its potential applications in various areas, such as drug discovery and development.
Métodos De Síntesis
The synthesis of Methyl 6-acetyl-7-(4-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate involves the reaction of 4-methylphenylhydrazine with 3-acetyl-4-hydroxy-6-methyl-2-pyridone in the presence of acetic anhydride. The reaction mixture is then treated with ethyl chloroformate to yield the final product.
Aplicaciones Científicas De Investigación
Methyl 6-acetyl-7-(4-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate has been extensively studied for its potential applications in various areas of scientific research. This compound has shown promising results in the fields of medicinal chemistry, pharmacology, and biochemistry.
Propiedades
Fórmula molecular |
C15H15N5O3 |
|---|---|
Peso molecular |
313.31 g/mol |
Nombre IUPAC |
methyl 6-acetyl-7-(4-methylphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H15N5O3/c1-8-4-6-10(7-5-8)13-11(9(2)21)12(14(22)23-3)16-15-17-18-19-20(13)15/h4-7,13H,1-3H3,(H,16,17,19) |
Clave InChI |
NYZJURFHFSYVKA-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2C(=C(N=C3N2NN=N3)C(=O)OC)C(=O)C |
SMILES |
CC1=CC=C(C=C1)C2C(=C(N=C3N2NN=N3)C(=O)OC)C(=O)C |
SMILES canónico |
CC1=CC=C(C=C1)C2C(=C(NC3=NN=NN23)C(=O)OC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282314.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282315.png)
![4-(2-Furanyl)-3-methyl-5-(4-methylphenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282318.png)








![5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282339.png)
![5-(4-bromophenyl)-3-methyl-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282341.png)